molecular formula C10H21FN2O B1477295 1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol CAS No. 2098087-36-4

1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol

Cat. No. B1477295
CAS RN: 2098087-36-4
M. Wt: 204.28 g/mol
InChI Key: AJCNNHQRYNFYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol, also known as 3-AP-2FE or 3-APFE, is a synthetic compound that has been studied for its potential applications in drug discovery and development. 3-APFE has been studied for its ability to modulate the activity of certain proteins, such as G-protein coupled receptors (GPCRs), and is being investigated as a potential therapeutic target for a variety of diseases.

Scientific Research Applications

3-APFE has been studied for its potential applications in drug discovery and development. It has been shown to modulate the activity of certain G-protein coupled receptors (GPCRs), and is being investigated as a potential therapeutic target for a variety of diseases. For example, 3-APFE has been studied for its potential to treat conditions such as anxiety, depression, and inflammation.

Mechanism Of Action

3-APFE is believed to act as an allosteric modulator of certain GPCRs. Allosteric modulation is a process by which a molecule can bind to a receptor and change its conformation, resulting in changes in the receptor’s activity. In the case of 3-APFE, it is thought to bind to the GPCRs and alter their activity, resulting in changes in the cell’s response to the receptor’s signal.
Biochemical and Physiological Effects
The effects of 3-APFE on biochemical and physiological processes are still being studied. Preliminary studies have shown that 3-APFE can modulate the activity of certain GPCRs, resulting in changes in the cell’s response to the receptor’s signal. In addition, 3-APFE has been shown to modulate the activity of certain enzymes involved in the metabolism of drugs and other compounds, suggesting that it could be used to increase the effectiveness of certain drugs.

Advantages And Limitations For Lab Experiments

The use of 3-APFE in laboratory experiments has several advantages. For example, it is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it can be used to modulate the activity of certain GPCRs and enzymes, making it a useful tool for studying the effects of these molecules on various biochemical and physiological processes.
However, there are also some limitations to the use of 3-APFE in laboratory experiments. For example, it is not known if 3-APFE is safe for human use, and it is not known if it can cross the blood-brain barrier. In addition, the effects of 3-APFE on certain biochemical and physiological processes are still being studied, and its potential therapeutic applications are still being investigated.

Future Directions

1. Further research into the safety and efficacy of 3-APFE for use in humans.
2. Investigation of the effects of 3-APFE on other GPCRs and enzymes.
3. Development of delivery systems for 3-APFE that can cross the blood-brain barrier.
4. Investigation of the potential therapeutic applications of 3-APFE in various diseases.
5. Development of new synthetic methods for the production of 3-APFE.
6. Investigation of the effects of 3-APFE on the metabolism of other drugs and compounds.
7. Development of new molecular probes for the study of GPCRs and enzymes.
8. Investigation of the potential application of 3-APFE in imaging and diagnostics.
9. Investigation of the effects of 3-APFE on other cellular processes, such as signal transduction pathways.
10. Investigation of the potential use of 3-APFE in gene therapy.

properties

IUPAC Name

1-(3-aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21FN2O/c11-4-2-9-8-13(6-1-5-12)7-3-10(9)14/h9-10,14H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCNNHQRYNFYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)CCF)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol
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1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol
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1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol
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1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol
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1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol
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Reactant of Route 6
1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol

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